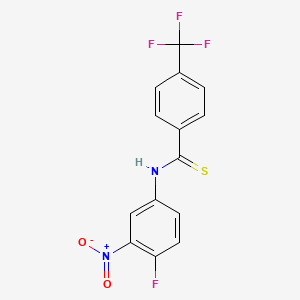![molecular formula C24H23F2NO2 B12338845 (2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide is a synthetic organic compound characterized by its unique chemical structure It contains two fluorophenyl groups and a hydroxyphenyl group attached to a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pentanamide Backbone: The initial step involves the preparation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions, where fluorobenzene derivatives react with the pentanamide intermediate.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is incorporated through a Friedel-Crafts alkylation reaction, using a hydroxybenzene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pentanamide backbone can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl groups enhance its binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-N,5-bis(4-chlorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.
(2R)-N,5-bis(4-methylphenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide: Contains methylphenyl groups instead of fluorophenyl groups.
Uniqueness
The presence of fluorophenyl groups in (2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it distinct from its analogs and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C24H23F2NO2 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H23F2NO2/c25-20-8-4-17(5-9-20)2-1-3-19(16-18-6-14-23(28)15-7-18)24(29)27-22-12-10-21(26)11-13-22/h4-15,19,28H,1-3,16H2,(H,27,29)/t19-/m1/s1 |
Clé InChI |
CAAHHHBRUJTZID-LJQANCHMSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCC[C@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F)F |
SMILES canonique |
C1=CC(=CC=C1CCCC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



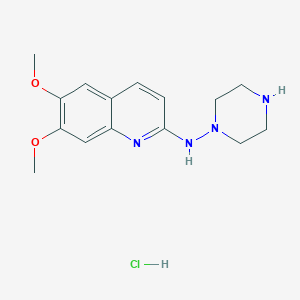
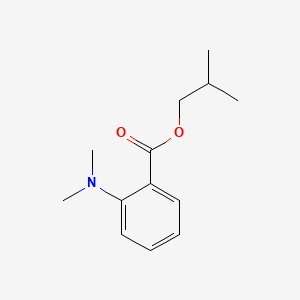
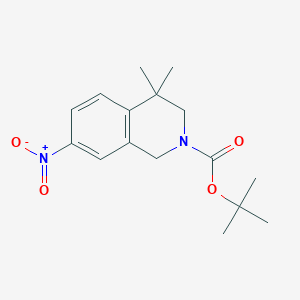

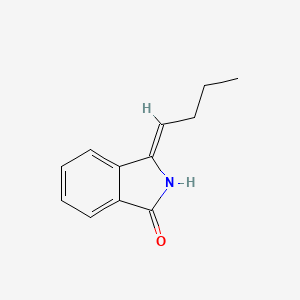
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)
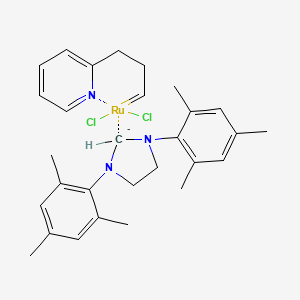

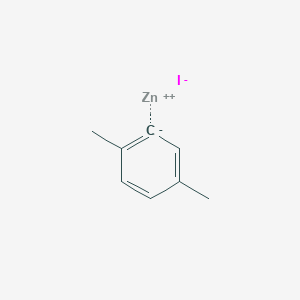
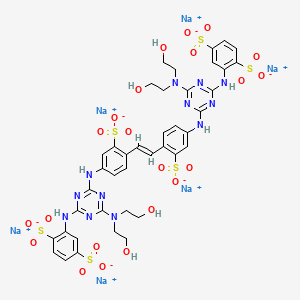
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
